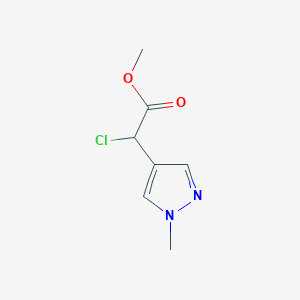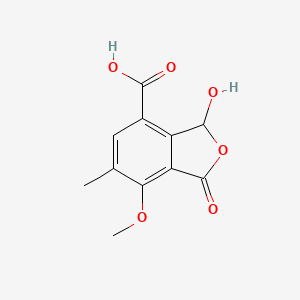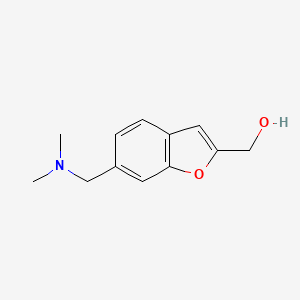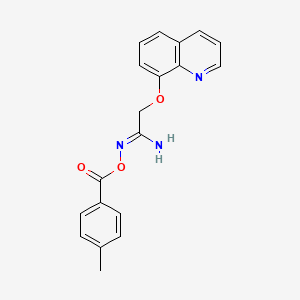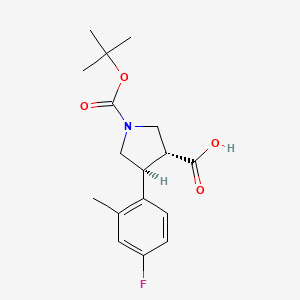![molecular formula C9H5F2NO2 B12881240 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde typically involves the formation of the benzoxazole ring followed by the introduction of the difluoromethyl and aldehyde groups. One common method includes the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent introduction of the difluoromethyl group can be achieved using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The aldehyde group is then introduced via formylation reactions, often using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid.
Reduction: 4-(Difluoromethyl)benzo[d]oxazole-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The benzoxazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzo[d]oxazole-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)benzo[d]oxazole-4-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness: 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both the difluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group allows for covalent interactions with biological targets .
Propriétés
Formule moléculaire |
C9H5F2NO2 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-4,9H |
Clé InChI |
FYKDLOHBNMZAMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


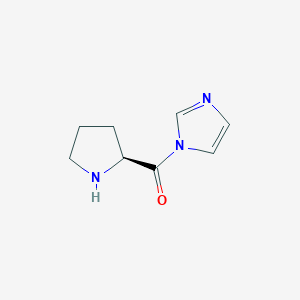
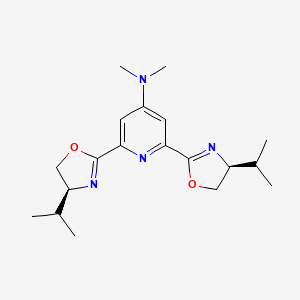
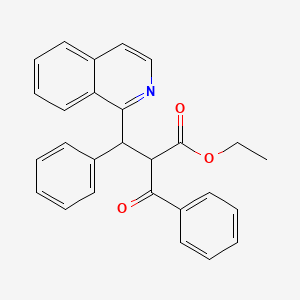
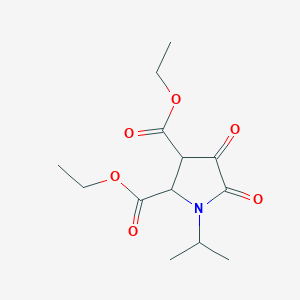
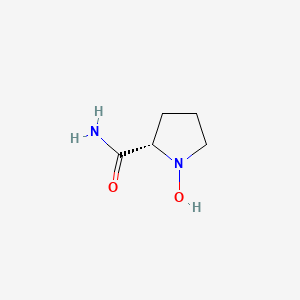
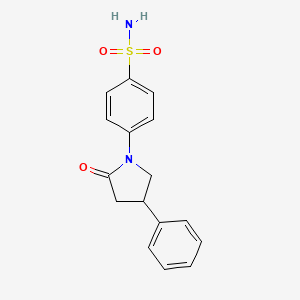
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)

